molecular formula C12H14BrF3O B14070572 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene

Cat. No.: B14070572
M. Wt: 311.14 g/mol
InChI Key: VWSXMFJLMMBJHI-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethyl group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene typically involves the following steps:

    Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent, often under the influence of a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, ethylation, and trifluoromethoxylation processes, often optimized for yield and purity. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl and trifluoromethoxy groups.

    Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, often in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites, while the trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares the bromopropyl and trifluoromethyl groups but lacks the ethyl group.

    1-Bromo-2-(trifluoromethoxy)benzene: Similar trifluoromethoxy substitution but differs in the position and presence of other substituents.

    1-(3-Bromopropyl)-3-ethylbenzene: Lacks the trifluoromethoxy group, making it less versatile in certain reactions.

Uniqueness: 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which confer distinct reactivity and potential applications. The presence of both bromopropyl and trifluoromethoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H14BrF3O

Molecular Weight

311.14 g/mol

IUPAC Name

1-(3-bromopropyl)-3-ethyl-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14BrF3O/c1-2-9-5-3-6-10(7-4-8-13)11(9)17-12(14,15)16/h3,5-6H,2,4,7-8H2,1H3

InChI Key

VWSXMFJLMMBJHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CCCBr)OC(F)(F)F

Origin of Product

United States

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